REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:14]([O-])([OH:16])=[O:15].[OH-].[Na+]>>[N+:14]([C:5]1[CH:4]=[CH:3][C:2]([CH2:1][C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:7][CH:6]=1)([O-:16])=[O:15] |f:2.3|
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Name
|
|
Quantity
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13.52 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)C=1C=NC=CC1
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
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ice water
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Quantity
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1500 mL
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Type
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solvent
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Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted 4 times with 300 ml of ether
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Type
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WASH
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Details
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The extracts are washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
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Details
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The crude product is crystallized from acetone-hexane giving 5.67 g of 3-(4'-nitrobenzyl)pyridine
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Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed in two equal portions (4.66 g each) over two Merck size C Lobar columns
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Type
|
WASH
|
Details
|
The columns are eluted with 50% ethyl acetate-hexane
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Type
|
ADDITION
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Details
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A less polar product [1.83 g, 3-(2'-nitrobenzyl)pyridine], mixed fractions (1.67 g), and additional 3-(4'-nitrobenzyl)pyridine (2.55 g)
|
Type
|
CUSTOM
|
Details
|
after crystallization from acetone-hexane, total 7.92 g, 0.037 mole, 46%)
|
Type
|
CUSTOM
|
Details
|
Two recrystallizations from acetone-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CC=2C=NC=CC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |